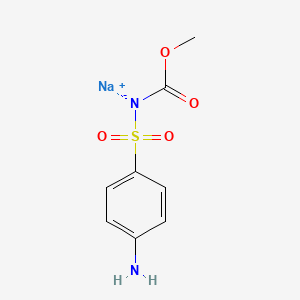

Asulam-sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asulam-sodium is a carbamate herbicide primarily used in horticulture and agriculture to control broad-leaf weeds, perennial grasses, and non-flowering plants . It is highly soluble in water and relatively volatile, making it effective for soil treatment . This compound is marketed under various trade names, including “Asulox,” and is known for its efficacy in controlling problematic weeds such as bracken and docks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Asulam-sodium involves several steps:

Sodium Methoxide Solution Preparation: Sodium methoxide solution is prepared by dissolving sodium in methanol.

Reaction with Sulfanilamide: Sulfanilamide is added to the sodium methoxide solution, and the mixture is heated to a temperature between 50 and 80 degrees Celsius.

Addition of Dimethyl Carbonate: Dimethyl carbonate is added to the reaction mixture, maintaining the temperature between 50 and 80 degrees Celsius for 2 to 20 hours.

Inhibition of Byproduct Formation: A reagent is added to inhibit byproduct formation, and the mixture is stirred for an additional 2 to 4 hours at 25 to 30 degrees Celsius.

Distillation and pH Adjustment: The reaction mixture is distilled under normal pressure to recover methanol, and the pH is adjusted to between 2 and 8 to precipitate this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves the use of large reaction vessels, continuous monitoring of temperature and pH, and efficient recovery of solvents .

Análisis De Reacciones Químicas

Types of Reactions: Asulam-sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted carbamates.

Aplicaciones Científicas De Investigación

Asulam-sodium has diverse applications in scientific research:

Mecanismo De Acción

Asulam-sodium exerts its herbicidal effects by inhibiting cell division and expansion in plant meristems. It interferes with microtubule assembly or function, disrupting the normal growth processes in plants . This inhibition leads to the death of targeted weeds while minimizing damage to non-target plants .

Comparación Con Compuestos Similares

Carbaryl: Another carbamate herbicide with a similar mode of action but different target species.

Methomyl: A carbamate insecticide with broader insecticidal activity.

Propoxur: A carbamate insecticide used in public health and veterinary applications.

Uniqueness of Asulam-sodium: this compound is unique in its selective herbicidal activity, particularly effective against bracken and docks. Its high water solubility and relatively low toxicity to non-target organisms make it a preferred choice in specific agricultural settings .

Propiedades

Número CAS |

2302-17-2 |

|---|---|

Fórmula molecular |

C8H10N2NaO4S |

Peso molecular |

253.23 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-methoxycarbonylazanide |

InChI |

InChI=1S/C8H10N2O4S.Na/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11); |

Clave InChI |

NLLVGXKGPWZOLZ-UHFFFAOYSA-N |

SMILES |

COC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |

SMILES canónico |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

| 2302-17-2 | |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

3337-71-1 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

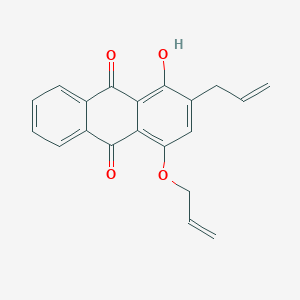

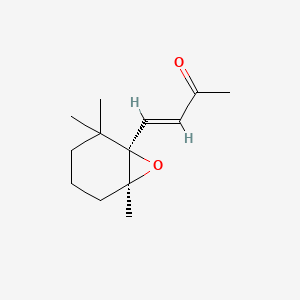

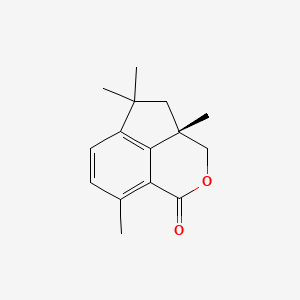

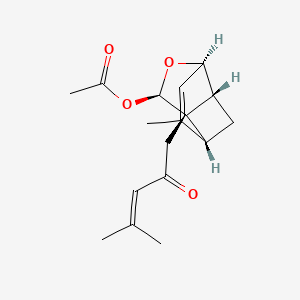

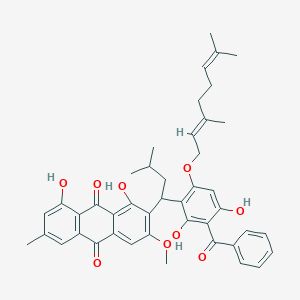

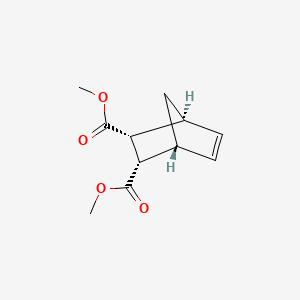

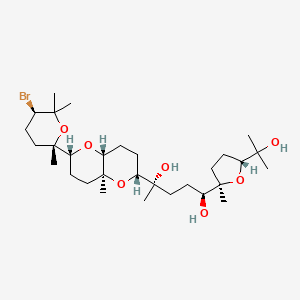

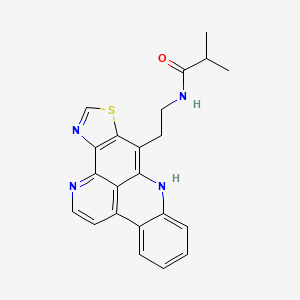

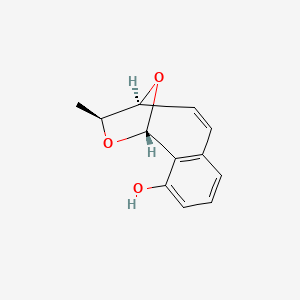

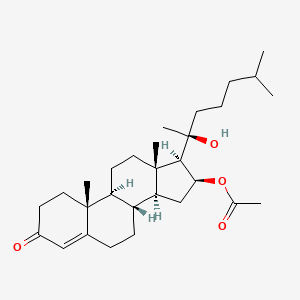

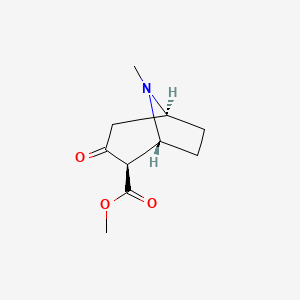

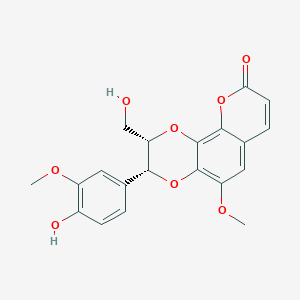

Feasible Synthetic Routes

Q1: Are there any known instances of resistance to sodium asulam in weed species?

A2: While the provided research doesn't explicitly discuss resistance mechanisms, it highlights the potential for controlling specific grass species within other turfgrass types using sodium asulam-containing herbicide formulations. [, , , , ] This suggests that resistance, if present, might vary across different weed species and could be influenced by factors like application rates and long-term exposure. Further research is needed to understand the development and prevalence of resistance to sodium asulam.

Q2: How effective is sodium asulam in controlling specific weed species?

A3: Studies demonstrate sodium asulam's efficacy in controlling creeping bentgrass in zoysiagrass, often achieving over 80% control within 40 days of application. [, ] Additionally, it shows promise in controlling Kentucky bluegrass in zoysiagrass, reaching 85% control within a similar timeframe. [, ] These findings highlight its potential as a component in herbicide formulations targeting specific grass species within desired turfgrass stands.

Q3: What are the typical applications of sodium asulam, and how is it formulated for these uses?

A4: Sodium asulam is primarily used as a herbicide, particularly for controlling undesirable grass species in turfgrass and for weed management in spinach and bulb flower cultivation. [, , , , , ] It's often formulated with other herbicides, fertilizers, and adjuvants to enhance its efficacy and target specificity. [, ] One formulation combines sodium asulam with trifloxysulfuron-sodium, oryzalin, pendimethalin, fertilizer, iron sulfate, and an adjuvant for application on Korean lawngrass. [, ] This multifaceted approach aims to improve the control of specific weeds like Cogongrass while minimizing damage to the desired turfgrass. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.